molecular formula C13H15BO2 B14863542 5,5-Dimethyl-2-(phenylethynyl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(phenylethynyl)-1,3,2-dioxaborinane

Cat. No.: B14863542
M. Wt: 214.07 g/mol
InChI Key: KOWSGGOZLNVQSZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(phenylethynyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring structure with a phenylethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(phenylethynyl)-1,3,2-dioxaborinane typically involves the reaction of phenylacetylene with a boron-containing precursor under specific conditions. One common method involves the use of a boronic acid or boronate ester as the boron source. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(phenylethynyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.

    Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce phenylethyl derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(phenylethynyl)-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

    Biology: The compound’s boron moiety can be utilized in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Its derivatives may have potential as pharmaceutical agents due to their unique structural properties.

    Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(phenylethynyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron and phenylethynyl groups. The boron atom can form reversible covalent bonds with biological molecules, while the phenylethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar in structure but lacks the boron atom and phenylethynyl group.

    5,5-Dimethyl-2,2’-bipyridine: Contains a bipyridine moiety instead of the dioxaborinane ring.

    5,5-Dimethyl-2-hexyne: Features a hexyne group instead of the phenylethynyl group.

Uniqueness

5,5-Dimethyl-2-(phenylethynyl)-1,3,2-dioxaborinane is unique due to its combination of a boron-containing dioxaborinane ring and a phenylethynyl substituent

Properties

Molecular Formula

C13H15BO2

Molecular Weight

214.07 g/mol

IUPAC Name

5,5-dimethyl-2-(2-phenylethynyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C13H15BO2/c1-13(2)10-15-14(16-11-13)9-8-12-6-4-3-5-7-12/h3-7H,10-11H2,1-2H3

InChI Key

KOWSGGOZLNVQSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C#CC2=CC=CC=C2

Origin of Product

United States

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